molecular formula C23H30ClNO2 B15347543 4,4-Diphenyl-5-methyl-6-morpholino-3-hexanone hydrochloride CAS No. 67227-15-0

4,4-Diphenyl-5-methyl-6-morpholino-3-hexanone hydrochloride

Cat. No.: B15347543
CAS No.: 67227-15-0
M. Wt: 387.9 g/mol
InChI Key: DQSNCWJHIXSNAR-UHFFFAOYSA-N
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Description

4,4-Diphenyl-5-methyl-6-morpholino-3-hexanone hydrochloride is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diphenyl-5-methyl-6-morpholino-3-hexanone hydrochloride typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the condensation of diphenylmethane derivatives with morpholine in the presence of a strong acid catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4,4-Diphenyl-5-methyl-6-morpholino-3-hexanone hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like hydrochloric acid (HCl) or other halides.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4,4-Diphenyl-5-methyl-6-morpholino-3-hexanone hydrochloride may be employed in studying enzyme inhibition or as a probe in biochemical assays.

Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals or as a compound in drug discovery research.

Industry: In industry, this compound may find use in the development of new materials or as a component in chemical formulations.

Mechanism of Action

The mechanism by which 4,4-Diphenyl-5-methyl-6-morpholino-3-hexanone hydrochloride exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would be specific to the biological system .

Comparison with Similar Compounds

  • Isomethadone: Another compound with a similar structure, used in pain management.

  • Noracymethadol hydrochloride: A related compound with potential analgesic properties.

Uniqueness: 4,4-Diphenyl-5-methyl-6-morpholino-3-hexanone hydrochloride stands out due to its specific structural features, which may confer unique chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

CAS No.

67227-15-0

Molecular Formula

C23H30ClNO2

Molecular Weight

387.9 g/mol

IUPAC Name

5-methyl-6-morpholin-4-ium-4-yl-4,4-diphenylhexan-3-one;chloride

InChI

InChI=1S/C23H29NO2.ClH/c1-3-22(25)23(20-10-6-4-7-11-20,21-12-8-5-9-13-21)19(2)18-24-14-16-26-17-15-24;/h4-13,19H,3,14-18H2,1-2H3;1H

InChI Key

DQSNCWJHIXSNAR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)C[NH+]3CCOCC3.[Cl-]

Origin of Product

United States

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